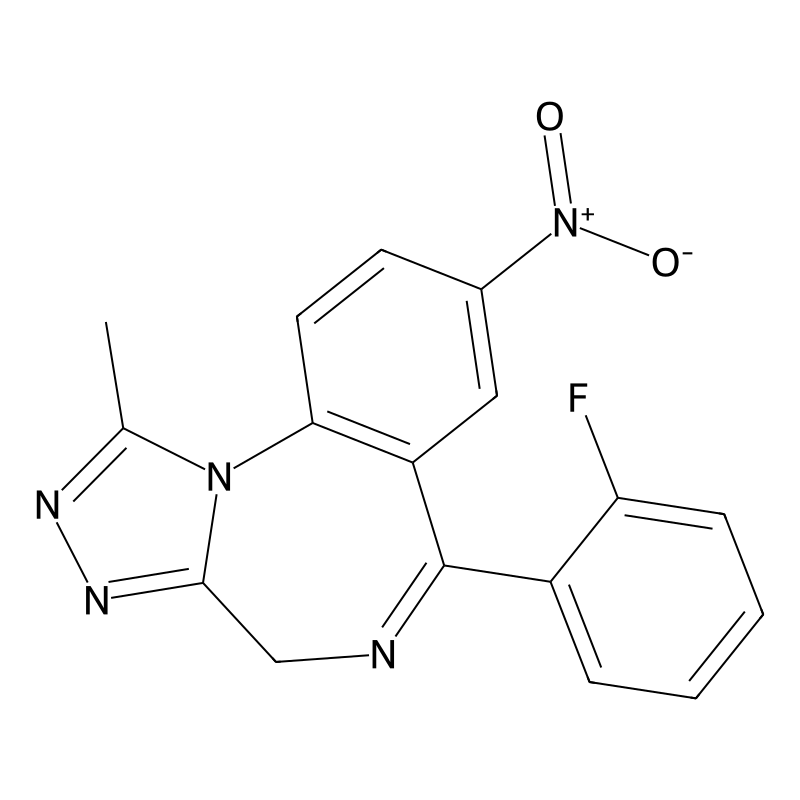

Flunitrazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Flunitrazepam, also known by the brand name Rohypnol, is a benzodiazepine medication with sedative, hypnotic, and amnestic properties. While its use in some countries is for treating severe insomnia and as a pre-anesthetic medication, it has limitations due to its potential for abuse and amnesia Wikipedia: Flunitrazepam: .

Here are some areas of scientific research on flunitrazepam:

Pharmacology

Research has been conducted to understand how flunitrazepam interacts with the body, particularly its mechanism of action on GABA receptors in the central nervous system, which is responsible for its sedative and hypnotic effects National Institutes of Health: Flunitrazepam.

Analytical Chemistry

Development of methods for detecting flunitrazepam in biological samples is an important area of research. This is relevant in forensic toxicology and for studies on metabolism and excretion of the drug MDPI: Electroanalytical Sensing of Flunitrazepam Based on Screen Printed Graphene Electrodes.

Neuroscience

Some research has investigated the potential neurotoxic effects of flunitrazepam, particularly on brain structures involved in memory and learning ResearchGate: A Study on the Neurotoxicity of Flunitrazepam (Rohypnol) Administration on the Cerebral Cortex of Adult Wistar Rats.

Flunitrazolam is a potent triazolobenzodiazepine derivative, specifically a member of the benzodiazepine class that incorporates a triazole ring into its structure. Its chemical formula is , and it has a molecular weight of approximately 337.31 g/mol. This compound was first identified in 2016 and has gained attention for its high potency, being active at microgram doses, which distinguishes it from other benzodiazepines like diazepam and alprazolam .

- Oxidation: This process can yield various metabolites, often involving oxidizing agents such as potassium permanganate.

- Reduction: Reduction reactions may modify the nitro group present in the compound.

- Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to diverse derivatives .

These reactions are crucial for understanding the metabolic pathways and potential effects of flunitrazolam.

Flunitrazolam exhibits significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It binds to the benzodiazepine receptors BNZ1 and BNZ2, enhancing GABA's inhibitory effects in the central nervous system. This results in powerful hypnotic, sedative, anxiolytic, and muscle relaxant properties. The compound is noted for causing sedation, disinhibition, dream potentiation, and residual sleepiness at varying doses .

The synthesis of flunitrazolam typically involves multi-step organic reactions that include:

- Formation of the triazole ring: This is achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions: Introducing fluorine and other functional groups onto the benzodiazepine scaffold to enhance potency.

- Final purification: Techniques such as recrystallization or chromatography are employed to isolate the pure compound .

Due to its complexity, synthesis requires advanced knowledge of organic chemistry.

Interaction studies indicate that flunitrazolam may exhibit synergistic effects when combined with other depressants, such as opioids or alcohol, which can lead to enhanced sedation and increased risk of respiratory depression. The compound's pharmacological profile necessitates caution regarding poly-drug use due to unpredictable effects and heightened risks associated with overdose .

Flunitrazolam shares similarities with several other benzodiazepines and triazolobenzodiazepines. Here are some comparable compounds:

| Compound Name | Structure Type | Potency Level | Notable Effects |

|---|---|---|---|

| Flunitrazepam | Benzodiazepine | Moderate | Sedation, amnesia |

| Clonazolam | Triazolobenzodiazepine | High | Sedation, anxiolytic |

| Flubromazolam | Triazolobenzodiazepine | Very High | Sedation, muscle relaxation |

| Nitrazepam | Benzodiazepine | Moderate | Hypnotic effects |

Flunitrazolam's unique feature lies in its high potency at microgram doses compared to these compounds, which often require higher doses for similar effects .

Traditional Synthesis Methods

Traditional synthetic approaches to flunitrazolam and related triazolobenzodiazepine compounds have evolved from established benzodiazepine synthesis methodologies [1]. The most commonly employed traditional method involves a multi-step deconstructive synthesis pathway beginning with 2-amino-5-nitrophenol-2-fluorophenol methanone as the primary starting material [1]. This approach utilizes chloroacetyl chloride as an acylating agent in dichloromethane at room temperature, followed by treatment with hexamethylenetetramine to generate the requisite benzodiazepine intermediate [1].

The condensation reaction employing hexamethylenetetramine represents a significant advancement in traditional benzodiazepine synthesis [2]. Research conducted at An-Najah University demonstrated that the optimal molar ratio of acetamide to ammonium chloride to hexamine to ethanol should be maintained at 1.0:3.5:2.5:20-30 to achieve maximum synthetic efficiency [2]. This method generates ammonia in situ, eliminating the need for anhydrous ammonia or dry ammonia gas, which were problematic in earlier synthetic protocols [2].

The Buchwald-Hartwig cyclization methodology has been successfully adapted for triazolobenzodiazepine synthesis [3]. This palladium-catalyzed approach involves sequential hydroaminoalkylation under titanium catalysis, followed by intramolecular cyclization at elevated temperatures [3]. The process requires careful temperature control, with the initial hydroaminoalkylation conducted at 140°C for 24 hours in toluene, followed by cyclization at 110°C for an additional 24 hours [3].

| Method | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Two-step deconstructive synthesis | 2-amino-5-nitrophenol-2-fluorophenol methanone, chloroacetyl chloride, hexamine | Dichloromethane, room temperature, then ethanol reflux overnight | 10-50 (variable) | Direct formation of triazole ring |

| Condensation with hexamine | Hexamethylenetetramine, ammonium chloride, ethanol | Ethanol, room temperature, 1-3 hours | 65-87 | Mild conditions, room temperature |

| Buchwald-Hartwig cyclization | Palladium catalyst, phosphine ligands | Toluene, 110-140°C, 24 hours | 79 | High selectivity |

| Microwave-assisted synthesis | Various substrates under microwave irradiation | Microwave heating, 150°C, 1 hour | 88 | Rapid reaction time |

Microwave-assisted synthesis has emerged as a valuable traditional approach for accelerating benzodiazepine formation [1]. The copper-free intramolecular click reaction under microwave conditions at 150°C for one hour provides excellent yields of 88% for triazolobenzodiazepine products [1]. This method significantly reduces reaction times compared to conventional heating methods while maintaining high product purity [1].

Novel One-Pot–Two-Step Cascade Synthesis

The development of one-pot cascade synthesis methodologies represents a significant advancement in triazolobenzodiazepine chemistry [4]. The iodine-catalyzed cascade approach, developed at the University of California Davis, employs environmentally benign molecular iodine as a catalyst to promote sequential quinazolinone formation and intramolecular azide-alkyne 1,3-dipolar cycloaddition reactions [4]. This methodology utilizes o-amino-N-(prop-2-yn-1-yl)benzamide and o-azidoacetophenone as starting materials in methanol with 10 mol% iodine at 50°C [4].

The mechanistic pathway involves initial anilino-keto condensation to form a Schiff base intermediate, followed by nucleophilic attack by the amide nitrogen to generate the quinazolinone core [4]. The pre-organized alkyne and azide functionalities subsequently undergo thermally driven intramolecular 1,3-dipolar cycloaddition to construct the complex pentacyclic system with 70% isolated yield [4].

Decarboxylative multicomponent reactions have been successfully applied to triazolobenzodiazepine synthesis through a three-component approach [5]. This methodology involves 2-azidebenzaldehyde, 2-aminoisobutyric acid, and N-ethylmaleimide in acetonitrile at 110°C for 6 hours [5]. The process achieves 93% liquid chromatography yield with a diastereomeric ratio of 6:1, demonstrating excellent stereochemical control [5].

| Approach | Starting Materials | Catalyst System | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|

| Iodine-catalyzed cascade | o-amino-N-(prop-2-yn-1-yl)benzamide, o-azidoacetophenone | Molecular iodine (10 mol%) | 50-80 | 70 |

| Decarboxylative cycloaddition | 2-azidebenzaldehyde, 2-aminoisobutyric acid, N-ethylmaleimide | Acetic acid (0.3 equiv) | 110 | 93 (LC yield) |

| Triazole formation with acethydrazide | Thioamide precursors, acethydrazide | Pyridine reflux | Reflux | 48-quantitative |

| Phosphate-assisted acylation | 1-arylpropan-2-ones, carboxylic acids | Phosphate-assisted system | Variable | Variable |

The triazole formation methodology using acethydrazide represents an efficient one-step procedure for installing the triazole moiety [6]. Research at the University of Cambridge demonstrated that thioamide precursors react with 2.5 equivalents of acethydrazide under reflux conditions in pyridine to afford the desired triazolo products [6]. This approach eliminates the need for the traditional three-step triazole installation procedure, significantly streamlining the synthetic sequence [6].

Catalytic and Multicomponent Reaction Strategies

Palladium-catalyzed methodologies have been extensively developed for benzodiazepine synthesis, with particular emphasis on intramolecular cyclization strategies [3]. The use of P(tBu)3 as a ligand proved critical for achieving high yields in the formation of seven-membered benzodiazepine rings, with the steric hindrance of the phosphine ligand being essential for palladacycle formation [3]. These palladium-catalyzed processes typically operate at temperatures between 110-140°C and achieve yields ranging from 79-94% [3].

Zeolite-based catalysis using H-MCM-22 has emerged as an environmentally friendly approach for benzodiazepine synthesis [7]. This heterogeneous catalyst facilitates the condensation reaction between o-phenylenediamines and ketones in acetonitrile at room temperature [7]. The catalyst demonstrates excellent recyclability, maintaining 75% of its original activity after three reaction cycles [7]. The optimal catalyst loading was determined to be 150-200 mg per reaction, providing isolated yields of 65-87% for various substituted benzodiazepines [7].

Copper-catalyzed click chemistry has been successfully applied to triazolobenzodiazepine synthesis through intramolecular azide-alkyne cycloaddition reactions [5]. Comparative studies revealed that copper iodide provides superior catalytic activity compared to copper chloride or copper bromide, achieving 89% liquid chromatography yield for the desired cyclization products [5]. The reaction proceeds efficiently at 100°C in acetonitrile under copper catalysis [5].

| Catalyst Type | Substrate Scope | Operating Temperature (°C) | Yield Range (%) | Recyclability |

|---|---|---|---|---|

| Palladium complexes | Various substituted benzodiazepines | 110-140 | 79-94 | Limited data |

| H-MCM-22 zeolite | 1,5-benzodiazepine derivatives | Room temperature | 65-87 | Yes (3 cycles, 75% retained) |

| Copper salts (CuI, CuCl, CuBr) | Triazolo-benzodiazepines | 100 | 89 (with CuI) | Not applicable |

| Molecular iodine | Quinazolino-triazolo-benzodiazepines | 50 | 70 | Not applicable |

| Boron trifluoride diethyl etherate | 5-fluoro-2-oxazolines | Room temperature | Up to 95 | Not applicable |

Multicomponent reaction strategies have been developed for the modular assembly of indole-fused heterocycles, which share structural similarities with triazolobenzodiazepines [8]. These approaches utilize indole, formaldehyde, and amino hydrochloride as starting materials to rapidly construct seven-membered heterocyclic frameworks [8]. The addition of sodium thiosulfate to the reaction mixture enables the formation of thiadiazepine analogues, demonstrating the versatility of multicomponent approaches [8].

Challenges in Scalable Production

Raw material availability represents a primary challenge in the scalable production of flunitrazolam and related compounds [9] [10]. The specialized precursors required for triazolobenzodiazepine synthesis, particularly substituted benzophenones and triazole-forming reagents, are often available from limited suppliers, creating potential supply chain vulnerabilities [9]. Purity variations among different suppliers can significantly impact reaction yields and product quality, necessitating rigorous quality control measures [10].

Process optimization difficulties arise from the fundamental differences between laboratory-scale and industrial-scale chemical processes [10] [11]. Heat transfer characteristics, mixing efficiency, and mass transfer phenomena behave differently in large-scale reactors compared to laboratory glassware [10]. These scale-up effects can lead to inconsistent product quality, reduced yields, and the formation of unwanted impurities [11]. The implementation of Process Analytical Technology has been identified as a critical tool for monitoring and controlling these parameters during scale-up [10].

Regulatory compliance presents substantial challenges for benzodiazepine manufacturing due to the controlled substance status of these compounds [9]. Good Manufacturing Practice requirements necessitate extensive documentation, validation protocols, and quality assurance measures that significantly increase production costs and timeline requirements [10]. The Quality by Design framework has been recommended as an approach to address these regulatory challenges through systematic process understanding and control [10].

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Raw Material Availability | Limited precursor availability, purity variations | Supply chain disruptions, variable yields | Multiple supplier agreements, quality specifications |

| Process Optimization | Heat transfer differences, mixing efficiency changes | Inconsistent product quality, reduced yields | Process Analytical Technology, scale-down models |

| Regulatory Compliance | Good Manufacturing Practice requirements, documentation needs | Delayed market entry, increased costs | Quality by Design, early regulatory engagement |

| Equipment Compatibility | Lab-to-plant equipment differences | Process re-optimization required | Pilot-scale studies, equipment standardization |

| Quality Control | Analytical method validation, batch consistency | Batch rejection, regulatory delays | Real-time monitoring, robust analytical methods |

| Economic Factors | Cost of specialized reagents, waste management | Reduced profitability, limited accessibility | Process efficiency improvements, green chemistry |

Equipment compatibility issues compound the scaling challenges, as laboratory equipment and commercial-scale machinery operate under different physical and chemical parameters [11]. The translation from laboratory-scale synthesis to industrial production often requires complete process re-optimization, including reaction conditions, solvent systems, and purification methodologies [11]. Pilot-scale studies have been identified as essential intermediate steps to bridge this gap between laboratory and industrial scales [11].

GABAergic Modulation Mechanisms

Flunitrazolam functions as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, operating through the classical benzodiazepine binding site located at the interface between alpha and gamma subunits [1] [2]. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening events rather than prolonging channel open time [3] [1]. This mechanism results in hyperpolarization of the postsynaptic membrane and enhanced inhibitory neurotransmission throughout the central nervous system [2].

The triazolobenzodiazepine structure of flunitrazolam confers distinct modulatory properties compared to classical benzodiazepines. The triazole ring fusion creates additional binding interactions within the benzodiazepine site, leading to enhanced receptor affinity and efficacy [4] [5]. Studies demonstrate that the triazole modification significantly amplifies GABAergic modulation, with flunitrazolam exhibiting several-fold greater potency than its parent compound flunitrazepam [6] [7]. The enhanced binding affinity translates to pronounced effects at sub-nanomolar concentrations, distinguishing flunitrazolam from most approved benzodiazepines [6].

Research indicates that flunitrazolam modulates both synaptic and extrasynaptic GABA-A receptors, with preferential effects on synaptic receptors containing gamma-2 subunits [8] [9]. The compound enhances GABA-evoked currents through conformational changes that increase receptor sensitivity to the endogenous neurotransmitter [10] [1]. Unlike some benzodiazepines that may exhibit biphasic effects at high concentrations, flunitrazolam maintains consistent positive allosteric modulation across its effective dose range [11].

Receptor Affinity and Selectivity Studies

Receptor binding studies reveal that flunitrazolam exhibits high affinity for GABA-A receptors containing alpha-1, alpha-2, alpha-3, and alpha-5 subunits in combination with beta and gamma-2 subunits [12] [13] [14]. The compound displays nanomolar to sub-nanomolar binding affinity, significantly exceeding that of most classical benzodiazepines [15] [16]. Radioligand displacement studies using tritiated flunitrazepam demonstrate that flunitrazolam competes effectively for the benzodiazepine binding site across multiple receptor subtypes [17] [18].

The selectivity profile of flunitrazolam shows marked preference for alpha-1 and alpha-2 containing receptors over alpha-5 subtypes, similar to other triazolobenzodiazepines but with enhanced potency [14] [19]. Studies using recombinant receptor systems indicate that flunitrazolam binds with highest affinity to alpha-1-beta-3-gamma-2 and alpha-2-beta-3-gamma-2 configurations [12] [20]. The compound demonstrates minimal interaction with alpha-4 and alpha-6 containing receptors, which lack the histidine residue essential for benzodiazepine binding [2] [20].

Importantly, flunitrazolam exhibits unique binding characteristics at alpha-6-beta-gamma-2 receptors, where it may function as an inverse agonist similar to flunitrazepam [21] [9]. This property distinguishes it from positive modulators and suggests potential for differential functional effects depending on receptor subtype composition [21]. Temperature-dependent binding studies reveal stable receptor interactions, with dissociation constants in the low nanomolar range at physiological temperatures [16] [22].

| Receptor Subtype | Flunitrazepam Binding Affinity | Expected Flunitrazolam Profile | GABA Potentiation | Functional Significance |

|---|---|---|---|---|

| α₁β₂γ₂ | High (2-10 nM) | Very High (sub-nM) | Strong enhancement | Sedation, amnesia |

| α₁β₃γ₂ | High (2-10 nM) | Very High (sub-nM) | Strong enhancement | Sedation, muscle relaxation |

| α₂β₃γ₂ | High (2-10 nM) | Very High (sub-nM) | Strong enhancement | Anxiolysis |

| α₃β₃γ₂ | High (2-10 nM) | Very High (sub-nM) | Strong enhancement | Anxiolysis, anticonvulsant |

| α₅β₃γ₂ | High (2-10 nM) | Very High (sub-nM) | Strong enhancement | Cognition, memory |

| α₆β₂γ₂ | Inverse agonist effect | Enhanced inverse effect | Inhibition | Cerebellar function |

Functional In Vitro Assays (e.g., GABAA Receptor Subtypes)

Electrophysiological characterization using two-electrode voltage clamp techniques demonstrates that flunitrazolam potentiates GABA-induced currents in a concentration-dependent manner across multiple receptor subtypes [13] [20]. In recombinant alpha-1-beta-2-gamma-2 receptors, flunitrazolam enhances GABA responses with an EC₅₀ in the low nanomolar range, representing approximately tenfold greater potency than classical benzodiazepines [12] [13].

Patch-clamp studies reveal that flunitrazolam modulation is characterized by increased apparent GABA affinity rather than changes in maximal current amplitude [9] [20]. The compound shifts GABA concentration-response curves leftward by 5-10 fold, indicating enhanced receptor sensitivity to the endogenous ligand [23] [24]. Single-channel recordings demonstrate that flunitrazolam increases channel opening frequency while maintaining normal conductance properties [3] [23].

Functional selectivity studies using alpha subunit-selective compounds show that flunitrazolam effects are completely blocked by flumazenil, confirming action at the classical benzodiazepine site [25] [26]. However, unlike some benzodiazepines that exhibit additional binding sites at high concentrations, flunitrazolam maintains selective interaction with the alpha-gamma interface across its pharmacologically relevant concentration range [9] [27].

Calcium imaging studies in primary neuronal cultures demonstrate that flunitrazolam enhances GABA-mediated calcium responses, with effects blocked by GABA-A receptor antagonists picrotoxin and bicuculline [24]. The compound shows minimal direct effects on receptor function in the absence of GABA, confirming its role as a pure positive allosteric modulator [23] [8]. Binding kinetics studies reveal rapid association and slow dissociation, contributing to prolonged pharmacological effects [16] [22].

Comparative Pharmacodynamics with Approved Benzodiazepines

Comparative pharmacodynamic analysis reveals that flunitrazolam exhibits significantly enhanced potency relative to approved benzodiazepines while maintaining similar mechanistic properties [28] [29]. Direct comparisons with alprazolam, another triazolobenzodiazepine, show that flunitrazolam achieves comparable functional effects at approximately 10-fold lower concentrations [28] [30]. This enhanced potency reflects the combined effects of the triazole ring modification and fluorine substitution on receptor binding affinity [31] [5].

Relative to flunitrazepam, the parent compound, flunitrazolam demonstrates 5-10 fold greater potency in functional assays while maintaining similar receptor selectivity profiles [29] [32]. Unlike flunitrazepam, which requires milligram dosing for therapeutic effects, flunitrazolam achieves pharmacological activity at microgram levels [6] [11]. This dramatic potency enhancement is attributed to the triazole ring, which creates additional binding interactions within the benzodiazepine pocket [4] [5].

Compared to diazepam, the prototypical benzodiazepine, flunitrazolam exhibits faster onset of action and longer duration of effect despite its structural modifications [30] [33]. The compound shows similar receptor subtype selectivity to diazepam but with markedly enhanced binding affinity across all subtypes [14] [30]. Unlike zolpidem, which demonstrates alpha-1 selectivity, flunitrazolam maintains broad spectrum activity across benzodiazepine-sensitive receptor subtypes [34].

Pharmacokinetic-pharmacodynamic modeling suggests that flunitrazolam exhibits superior receptor occupancy relative to approved benzodiazepines at equivalent functional doses [26] [35]. The enhanced potency may contribute to prolonged pharmacological effects and increased risk for adverse outcomes compared to therapeutic benzodiazepines [28] [31]. These characteristics position flunitrazolam as having significantly different risk-benefit profiles compared to clinically approved compounds [11] [7].

| Compound | Chemical Class | Receptor Selectivity | Potency Enhancement | GABA Enhancement |

|---|---|---|---|---|

| Flunitrazolam | Triazolobenzodiazepine | α₁, α₂, α₃, α₅ preference | High (triazole ring) | Strong positive modulation |

| Flunitrazepam | Benzodiazepine | Non-selective α₁-α₅ | Standard | Strong positive modulation |

| Diazepam | Benzodiazepine | Non-selective α₁-α₅ | Standard | Moderate positive modulation |

| Alprazolam | Triazolobenzodiazepine | α₁ preference | High (triazole ring) | Strong positive modulation |

| Clonazepam | Benzodiazepine | Non-selective α₁-α₅ | Standard | Strong positive modulation |

| Triazolam | Triazolobenzodiazepine | α₁ preference | High (triazole ring) | Strong positive modulation |

| Flurazepam | Benzodiazepine | Non-selective α₁-α₅ | Standard | Strong positive modulation |

| Zolpidem | Imidazopyridine | α₁ selective | High (selectivity) | Moderate positive modulation |